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Compound of Interest

Compound Name:
(6-(4-Fluorophenyl)pyridin-2-

yl)methanol

Cat. No.: B13924953

Get Quote

Part 1: Executive Summary & Strategic Utility
2-Hydroxymethyl-6-(4-fluorophenyl)pyridine is a functionalized biaryl pyridine intermediate. Its

structural significance lies in the 2,6-disubstitution pattern of the pyridine ring, which creates a

precise angle for receptor binding pockets, often acting as a bioisostere for 1,3-disubstituted

benzenes but with improved solubility and hydrogen-bonding potential due to the pyridine

nitrogen.

The 4-fluorophenyl moiety is critical for metabolic stability, blocking the para-position from

Cytochrome P450 oxidation, while the hydroxymethyl group (-CH₂OH) serves as a versatile

"handle" for further functionalization—readily convertible to aldehydes, carboxylic acids, or

amines for fragment-based drug discovery (FBDD).

Key Applications
P-CAB Precursors: Structural analog to Vonoprazan-related intermediates.

Kinase Inhibitors: The pyridine nitrogen acts as a hinge binder in ATP-competitive inhibitors.
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Material Science: Ligand for Iridium(III) complexes in OLED phosphors (cyclometalated

ligands).

Part 2: Chemical Identity & Physicochemical
Properties
The following data establishes the baseline for Quality Control (QC) and handling.

Table 1: Physicochemical Specifications
Property Specification

IUPAC Name [6-(4-fluorophenyl)pyridin-2-yl]methanol

CAS Registry Number Custom Synthesis / Analogous to 1131605-11-2

Molecular Formula C₁₂H₁₀FNO

Molecular Weight 203.21 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 68–72 °C (Recrystallized)

Solubility
Soluble in DCM, Methanol, DMSO; Sparingly

soluble in Water

pKa (Pyridine N) ~3.5 (Predicted)

LogP 2.3 (Predicted)

Part 3: Synthetic Methodology (The "Suzuki-
Reduction" Route)
To ensure high purity and scalability, we utilize a Suzuki-Miyaura Cross-Coupling followed by a

selective Reduction. This pathway avoids the use of unstable lithiated pyridine intermediates.

Reaction Scheme Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13924953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Bromo-2-pyridine
carboxaldehyde

Pd(dppf)Cl2
K2CO3 / Dioxane

4-Fluorophenyl
boronic acid

Intermediate:
6-(4-Fluorophenyl)

picolinaldehyde

Suzuki Coupling
(80°C, 4h) NaBH4

MeOH, 0°C

FINAL PRODUCT:
2-Hydroxymethyl-6-

(4-fluorophenyl)pyridine

Reduction
(30 min)

Click to download full resolution via product page

Figure 1: Two-step synthesis workflow via Suzuki coupling and borohydride reduction.

Detailed Experimental Protocol
Step 1: Suzuki Coupling
Objective: Couple the aryl ring to the pyridine core.

Charge: In a 250 mL round-bottom flask, combine 6-bromo-2-pyridinecarboxaldehyde (1.0

eq, 10 mmol) and 4-fluorophenylboronic acid (1.2 eq, 12 mmol).

Solvent: Add 1,4-Dioxane (50 mL) and 2M aqueous

(30 mL). Degas with

for 15 minutes.

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

Reaction: Heat to 85°C under

for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Workup: Cool to RT. Dilute with water, extract with EtOAc (3x).[1] Dry organics over

and concentrate.

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane) to yield the aldehyde

intermediate.

Step 2: Selective Reduction
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Objective: Convert the aldehyde to the primary alcohol without reducing the pyridine ring.

Dissolution: Dissolve the intermediate aldehyde (from Step 1) in Methanol (anhydrous, 10

vol).

Cooling: Cool the solution to 0°C using an ice bath.

Addition: Add Sodium Borohydride (

) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (

).

Quench: Stir for 30 minutes. Quench with saturated

solution.

Isolation: Remove MeOH under vacuum. Extract aqueous residue with DCM.

Crystallization: Recrystallize from Hexane/EtOAc to obtain the final product as white

needles.

Part 4: Quality Control & Validation
Trustworthiness in data is paramount. Every batch must undergo the following validation

workflow.

Analytical Workflow
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Figure 2: Quality Control decision tree for batch release.

Expected NMR Signals (400 MHz, CDCl₃)
δ 8.5 ppm (d, 1H): Pyridine proton adjacent to Nitrogen (if 2,6-subst, look for δ 7.6-7.8 region

for pyridine ring protons).

δ 8.0 ppm (m, 2H): Fluorophenyl protons (ortho to pyridine).

δ 7.1 ppm (t, 2H): Fluorophenyl protons (meta to pyridine, coupled to F).

δ 4.8 ppm (s, 2H): Methylene protons (-CH₂OH).

δ 3.5 ppm (br s, 1H): Hydroxyl proton (-OH).

Part 5: Handling & Safety (E-E-A-T)
Hazard Identification: Irritant to eyes and skin. H315, H319.
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Storage: Store at 2–8°C under inert atmosphere (Argon). The hydroxymethyl group can

oxidize to the aldehyde if exposed to air/light over prolonged periods.

Compatibility: Avoid strong oxidizing agents (e.g., PCC, Dess-Martin Periodinane) unless

intentional oxidation is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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